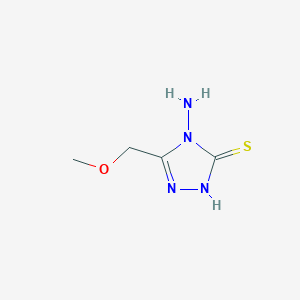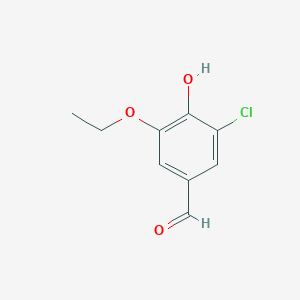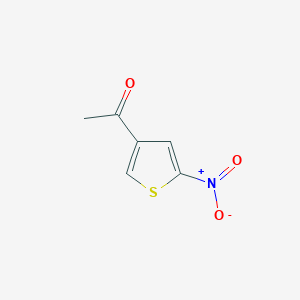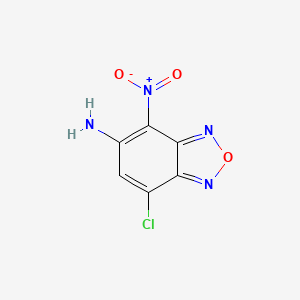
2-(3-Chlorophenoxy)ethanethioamide
Descripción general
Descripción
“2-(3-Chlorophenoxy)ethanethioamide” is a chemical compound with the empirical formula C8H8ClNOS . It has a molecular weight of 201.67 . It is typically used in laboratory settings .
Molecular Structure Analysis
The SMILES string representation of “2-(3-Chlorophenoxy)ethanethioamide” isNC(=S)COc1cccc(Cl)c1 . The InChI representation is 1S/C8H8ClNOS/c9-6-2-1-3-7(4-6)11-5-8(10)12/h1-4H,5H2,(H2,10,12) . Physical And Chemical Properties Analysis
“2-(3-Chlorophenoxy)ethanethioamide” is a solid substance . It has a melting point of 124-125°C .Aplicaciones Científicas De Investigación
Fungicidal Activity
2-(3-Chlorophenoxy)ethanethioamide and its derivatives have been explored for their potential fungicidal activities. A study by Kuzenkov and Zakharychev (2009) synthesized new compounds by interacting substituted 3-(oxiranyl)pyridines with 4-chlorophenol or sodium 4-chlorophenoxide, aiming for pharmacological and agrochemical applications. These compounds showed promising fungicidal activity, highlighting their potential use in agricultural settings (Kuzenkov & Zakharychev, 2009).
DNA Interaction Studies
The interaction of 2-(3-Chlorophenoxy)ethanethioamide derivatives with DNA has been a subject of research. Zhang et al. (1995) investigated exocyclic and related DNA adducts like 3,N4-etheno-2'-deoxycytidine and 3-(2-hydroxyethyl)-2'-deoxyuridine, which are found in DNA of cells treated with chemicals like vinyl chloride. These studies are crucial for understanding the mutagenic and carcinogenic potential of such compounds (Zhang, Johnson, Grollman, & Shibutani, 1995).
Catalytic and Environmental Studies
Research has also focused on the environmental implications and catalytic properties of 2-(3-Chlorophenoxy)ethanethioamide-related compounds. Altarawneh et al. (2008) investigated the interaction between 2-chlorophenol molecules and the Cu(111) surface, which is vital for understanding the catalyzed formation of dioxin compounds on copper surfaces. Such studies are essential for environmental chemistry and pollution control (Altarawneh et al., 2008).
Biodegradation Studies
Hatzinger et al. (2015) explored the biodegradation of pollutants like 1,2-dibromoethane in groundwater, focusing on in situ remediation strategies using gases like ethane. While not directly studying 2-(3-Chlorophenoxy)ethanethioamide, such research provides insights into the broader field of environmental remediation and the degradation of complex organic compounds (Hatzinger, Streger, & Begley, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNOS/c9-6-2-1-3-7(4-6)11-5-8(10)12/h1-4H,5H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAOLVIADVQKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372490 | |
| Record name | 2-(3-Chlorophenoxy)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)ethanethioamide | |
CAS RN |
35370-95-7 | |
| Record name | 2-(3-Chlorophenoxy)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[[1-(3,5-Dimethoxylphenyl)-1-methylethoxy]carbonyl]-glycine](/img/structure/B1596817.png)





